IMPDH Inhibition vs. Mycophenolic Acid
Merimepodib exhibits a 2,857-fold higher potency against IMPDH compared to mycophenolic acid, the active metabolite of mycophenolate mofetil. While Merimepodib inhibits IMPDH with an IC50 of 7.0 nM, mycophenolic acid requires an IC50 of 20,000 nM (20 µM) to achieve comparable inhibition . This quantitative difference reflects Merimepodib's noncompetitive, reversible binding to the NAD+ site of IMPDH versus mycophenolic acid's uncompetitive inhibition mechanism. In lymphocyte proliferation assays, Merimepodib inhibits the proliferation of primary human, mouse, rat, and dog lymphocytes at concentrations of approximately 100 nM, a concentration range unattainable with mycophenolic acid without off-target effects [1].
| Evidence Dimension | IMPDH enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | Merimepodib: 7.0 nM |
| Comparator Or Baseline | Mycophenolic acid: 20,000 nM |
| Quantified Difference | 2,857-fold greater potency (Merimepodib) |
| Conditions | IMPDH enzyme inhibition assay, biochemical |
Why This Matters
For research requiring potent IMPDH inhibition with minimal off-target effects, Merimepodib's ~3,000-fold higher potency over the standard immunosuppressant mycophenolate mofetil enables experimental designs with significantly lower compound concentrations.
- [1] DrugBank. Merimepodib. DB04862. Merimepodib is orally bioavailable and inhibits the proliferation of primary human, mouse, rat, and dog lymphocytes at concentrations of approximately 100 nM. View Source
